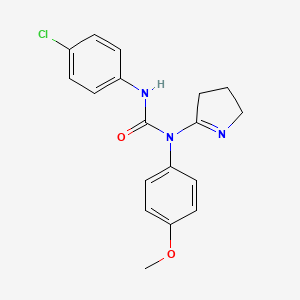
(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzylidene group, a benzofuran ring, and a diphenylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves a multi-step process. One common synthetic route includes the condensation of 3-fluorobenzaldehyde with 2,3-dihydro-1-benzofuran-3-one under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with diphenylcarbamoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of benzofuran-3-ol derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In the medical field, this compound is explored for its potential pharmacological properties. Research is ongoing to determine its efficacy and safety as a drug candidate for treating various diseases.
Industry
Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- N’-(3-fluorobenzylidene)-4,5-dihydro-1H-benzo(g)indazole-3-carbohydrazide
Uniqueness
Compared to similar compounds, (2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate stands out due to its unique combination of a benzofuran ring and a diphenylcarbamate moiety
Propriétés
Formule moléculaire |
C28H18FNO4 |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C28H18FNO4/c29-20-9-7-8-19(16-20)17-26-27(31)24-15-14-23(18-25(24)34-26)33-28(32)30(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-18H/b26-17- |
Clé InChI |
UBHHZWXGLMZXFY-ONUIUJJFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC(=CC=C5)F)/O4 |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC(=CC=C5)F)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B15101189.png)

![N-{4,5-dimethyl-3-[morpholin-4-yl(3,4,5-trimethoxyphenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B15101196.png)
![tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate](/img/structure/B15101206.png)
![N-[(E)-benzylideneamino]-2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B15101210.png)
![2-[2-Amino-5-(2-bromophenoxy)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol](/img/structure/B15101232.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15101238.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(4-bromophenyl)-3-h ydroxy-3-pyrrolin-2-one](/img/structure/B15101242.png)
![1-[(4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}phenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B15101243.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101254.png)
![2-[(2-hydroxyethyl)(methyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101261.png)
![(4E)-4-[(3,4-dimethoxyphenyl)(hydroxy)methylidene]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B15101263.png)
![3'-[(4-chlorophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15101273.png)
